Product packaging for L-THREONINE (15N)(Cat. No.:)

L-THREONINE (15N)

Cat. No.: B1579991
M. Wt: 120.11
Attention: For research use only. Not for human or veterinary use.
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Description

L-THREONINE (15N) is a useful research compound. Molecular weight is 120.11. The purity is usually 98%.
BenchChem offers high-quality L-THREONINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-THREONINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

120.11

Purity

98%

Origin of Product

United States

Synthesis and Production Methodologies of L Threonine 15n

Threonine Catabolism and Conversion to Glycine (B1666218) and Acetyl-CoA

One of the significant catabolic pathways for threonine involves its conversion to glycine and acetyl-CoA. This process is primarily mediated by the enzyme threonine dehydrogenase (TDH), which catalyzes the initial step of converting threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase to yield glycine and acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.

Studies using isotopically labeled threonine have been crucial in quantifying the flux through this pathway. For instance, research in adult humans using L-[1-¹³C]threonine and [¹⁵N]glycine demonstrated that while the conversion of threonine to glycine occurs, the TDH pathway accounts for a relatively small portion (7-11%) of total threonine catabolism in adults.

Glycine-Dependent and Glycine-Independent Threonine Degradation Pathways

Threonine degradation occurs through two main routes: glycine-dependent and glycine-independent pathways.

Glycine-Dependent Pathway: This pathway, as described above, involves the enzyme threonine dehydrogenase and results in the production of glycine. Another enzyme, threonine ald

Advanced Analytical Techniques for L Threonine 15n Detection and Quantification

Mass Spectrometry (MS) Based Platforms

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and specificity. Various MS-based methodologies are utilized to study L-Threonine (15N) in diverse biological contexts.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ15N Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique used to determine the nitrogen isotope composition (δ15N) of individual amino acids like L-Threonine. mdpi.comresearchgate.net This method is crucial for studies examining natural isotope abundance and for tracing metabolic pathways. mdpi.com The process involves several key steps:

Sample Preparation: Amino acids, including L-Threonine, are first liberated from the sample matrix, often through acid hydrolysis of proteins. ucdavis.edu This is followed by purification steps, such as ion-exchange chromatography, to remove interfering substances. ucdavis.edu

Derivatization: To make the amino acids volatile for gas chromatography, they must be chemically modified. Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or N-pivaloyl-i-propyl (NPP) esters. researchgate.netucdavis.edu

GC Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their physicochemical properties as they pass through a capillary column. ucdavis.edu

Combustion and Analysis: After separation, the individual compounds are combusted online at high temperatures (around 1000 °C), converting the nitrogen in the amino acid into N2 gas. ucdavis.edu This gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of 15N to 14N. acs.org

GC-C-IRMS offers excellent precision, with standard deviations often better than 0.35‰ for δ15N measurements of amino acid derivatives. acs.org However, the derivatization step can introduce isotopic fractionation, which must be carefully controlled and corrected for to ensure accurate results. mdpi.com

Table 1: Key Parameters in GC-C-IRMS Analysis of L-Threonine (15N)

ParameterDescriptionTypical Values/Conditions
Derivatization Agent Chemical used to make L-Threonine volatile for GC analysis.N-acetyl methyl esters (NACME), N-pivaloyl-i-propyl (NPP) esters, Trimethylsilyl (TMS) derivatives. mdpi.comresearchgate.netucdavis.edu
GC Column Stationary phase used to separate amino acid derivatives.Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness). ucdavis.edu
Combustion Temperature Temperature at which the sample is converted to gas.~1000 °C. ucdavis.edu
Precision The reproducibility of the measurement.Better than 0.35‰ for δ15N. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tracer Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile and powerful technique for quantifying 15N-labeled L-Threonine in biological samples, particularly in tracer studies. nih.gov This method offers high sensitivity and specificity, allowing for the direct measurement of the labeled amino acid in complex matrices like plasma. nih.govrestek.com

The workflow typically involves:

Sample Preparation: Minimal sample preparation is often required. For instance, plasma samples may only need protein precipitation followed by dilution. nih.gov

Internal Standard: An isotopically labeled internal standard, such as L-Threonine (13C4, 15N), is added to the sample to ensure accurate quantification by correcting for variations during sample processing and analysis. nih.govrestek.com

LC Separation: The sample is injected into a liquid chromatograph. Hydrophilic interaction chromatography (HILIC) is often employed for the separation of underivatized amino acids, providing good retention and peak shapes. nih.gov

MS/MS Detection: The separated amino acids are introduced into a tandem mass spectrometer, typically a triple quadrupole instrument. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of L-Threonine) is selected and fragmented to produce a characteristic product ion. nih.gov The transition from the 15N-labeled precursor to its product ion is monitored for quantification.

This targeted approach provides excellent accuracy and precision for determining the concentration of 15N-L-Threonine. nih.gov

Table 2: Example of LC-MS/MS Parameters for L-Threonine (15N) Analysis

ParameterDescriptionExample Value
Chromatography Mode Type of liquid chromatography used for separation.Hydrophilic Interaction Chromatography (HILIC). nih.gov
Mass Spectrometer Type of mass spectrometer used for detection.Triple Quadrupole. nist.gov
Ionization Mode Method used to ionize the analyte.Positive Ion Electrospray Ionization (ESI). nih.gov
Detection Mode Mass spectrometry scan mode for quantification.Multiple Reaction Monitoring (MRM). nih.gov
Internal Standard Compound used for accurate quantification.L-Threonine (13C4, 15N). restek.com

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an invaluable tool for untargeted metabolomics studies involving 15N-L-Threonine. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, enabling the identification and relative quantification of a wide range of metabolites.

In the context of 15N-L-Threonine, HRMS can be used to trace the incorporation of the 15N label into various downstream metabolites. By comparing the mass spectra of samples from labeled and unlabeled experiments, researchers can identify which compounds have incorporated the nitrogen atom from threonine. This provides a global view of the metabolic fate of L-Threonine within a biological system.

Quantitative Proteomics via Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. spectra2000.itnih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. wikipedia.org One population receives the "light" (natural abundance) amino acid, while the other receives the "heavy" (e.g., 15N- or 13C-labeled) version. sigmaaldrich.com L-Threonine can be one of the labeled amino acids used in these experiments. isotope.com

After a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the two cell populations are combined, and the proteins are extracted and digested (typically with trypsin). creative-proteomics.com The resulting peptide mixtures are then analyzed by LC-MS/MS. thermofisher.com Because peptides from the "heavy" and "light" samples are chemically identical but have a distinct mass difference, they can be distinguished and quantified by the mass spectrometer. wikipedia.org The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two original cell populations. wikipedia.org

SILAC using 15N-L-Threonine, often in combination with other labeled amino acids like arginine and lysine (B10760008), allows for the accurate quantification of changes in protein expression, protein turnover, and post-translational modifications in response to various stimuli or conditions. thermofisher.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules at the atomic level. The use of 15N-labeled L-Threonine significantly enhances the capabilities of NMR for protein studies.

1H-15N 2D NMR for Protein Structure and Dynamics Studies

Two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a cornerstone experiment in biomolecular NMR. libretexts.org When a protein is uniformly labeled with 15N, for example by expressing it in media containing 15N-L-Threonine and other 15N-labeled amino acids, each amino acid residue (except proline) will have a 15N atom in its backbone amide group. utoronto.caresearchgate.net

The 1H-15N HSQC spectrum displays a correlation peak for each backbone N-H group, with the proton (1H) chemical shift on one axis and the nitrogen (15N) chemical shift on the other. libretexts.org This results in a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue. libretexts.org

The applications of 1H-15N HSQC with 15N-labeled L-Threonine include:

Protein Structure Determination: The chemical shifts of the backbone amides are highly sensitive to the local secondary and tertiary structure of the protein.

Protein Dynamics: Changes in the intensity and line shape of the HSQC peaks can provide information about the flexibility and motion of different parts of the protein on a wide range of timescales. utoronto.canih.gov

Ligand Binding Studies: The binding of a ligand to a protein can cause changes in the chemical shifts of nearby amide protons and nitrogens. By monitoring these changes in the 1H-15N HSQC spectrum upon titration with a ligand, the binding site can be mapped, and the binding affinity can be determined. researchgate.net For instance, the binding of L-threonine to its target protein can be observed through the weakening or disappearance of specific signals in the spectrum. researchgate.net

Selective labeling of threonine with 15N can also be employed to simplify complex spectra and focus on specific regions of a protein. nih.govnih.gov

Isotope-Edited and Isotope-Filtered NMR Experiments with L-Threonine (15N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for identifying and quantifying metabolites within complex biological mixtures. nih.gov The use of L-Threonine labeled with the ¹⁵N isotope significantly enhances the capabilities of NMR through specialized experiments that can filter or edit the resulting spectra based on the presence of the ¹⁵N nucleus. nih.gov

Isotope-filtered NMR experiments are designed to suppress signals from protons attached to abundant isotopes like ¹²C or ¹⁴N, allowing for the selective observation of signals from protons coupled to less abundant or intentionally introduced isotopes like ¹³C or ¹⁵N. researchgate.net For instance, in studies of protein structure, hydroxyl protons on serine and threonine residues are often difficult to detect due to signal overlap in crowded ¹H-NMR spectra. researchgate.net By using a uniformly ¹³C/¹⁵N-labeled protein, a ¹³C/¹⁵N-filtered CLEANEX-PM pulse sequence can be used to measure the hydrogen exchange kinetics of threonine hydroxyl groups. researchgate.net Similarly, by filtering against protons bonded to ¹³C or ¹⁵N, signals from slowly-exchanging hydroxyls can be clearly observed. researchgate.net

Isotope-editing, on the other hand, allows for the specific selection of molecules containing the ¹⁵N isotope, which dramatically simplifies complex spectra and aids in compound identification. nih.gov This is particularly valuable in protein NMR, where uniform labeling with ¹⁵N is a standard approach. portlandpress.com However, this can lead to highly complex spectra with significant signal overlap, especially in larger proteins. portlandpress.com A strategy to overcome this is the selective labeling of specific amino acid types. Incorporating ¹⁵N-L-Threonine into a protein results in an NMR spectrum where signals primarily arise from the threonine residues, simplifying analysis. portlandpress.com The reliability of this method hinges on the metabolic stability of the labeled amino acid. Research in human embryonic kidney (HEK) 293 cells has shown that the α-¹⁵N atom from L-Threonine experiences minimal metabolic scrambling, ensuring that the isotope remains at the intended position. nih.gov

One research approach involved producing Bacillus circulans xylanase (BcX) labeled with ¹³C/¹⁵N-threonine using auxotrophic Escherichia coli strains. researchgate.net In these samples, signals from three threonine hydroxyls were readily observed using long-range ¹³C-HSQC spectra, which detect ³JC-OH couplings. researchgate.net

Combining NMR and MS with ¹⁵N Isotope Tags for Metabolomics

The complementary strengths of NMR and Mass Spectrometry (MS) are powerfully harnessed when used in combination with stable isotope labeling for metabolomics. Stable Isotope Resolved Metabolomics (SIRM) is an approach that follows the metabolic fate of atoms from isotope-enriched precursors, like ¹⁵N-L-Threonine, through metabolic transformations. nih.gov This provides a detailed, atom-resolved map of metabolic pathways. nih.gov

The combined application of stable isotope labeling and MS allows for quantitative comparisons of protein and metabolite levels between different biological samples. sigmaaldrich.com In quantitative proteomics and metabolomics, a common strategy involves using a "heavy" isotope-labeled sample as an internal standard mixed with a "light" (natural abundance) sample. sigmaaldrich.comckgas.com The ratio of heavy to light peak intensities in the mass spectrum provides a precise relative measurement of the abundance of specific molecules. sigmaaldrich.com L-Threonine labeled with ¹⁵N can be used in such metabolic labeling experiments to trace its incorporation into proteins and other metabolic products. ckgas.comisotope.com

A significant advancement is the development of methods that allow for the simultaneous measurement of different isotope labels in a single analysis. Researchers have reported a rapid and simple gas chromatography/mass spectrometry (GC/MS) method to concurrently measure the isotopic enrichments of doubly labeled threonine ([U-¹³C] and ¹⁵N) in a single run. researchgate.netnih.gov This technique is sensitive enough to quantify small variations in isotopic enrichment (below 1.5 Molar Percent Excess) under conditions of high isotopic dilution, which is typical in tracer studies. researchgate.netnih.gov This GC/MS method was successfully applied to investigate the differential utilization of threonine in various organs of minipigs, demonstrating its utility in complex in vivo metabolic studies. researchgate.netnih.gov

Methodological Advancements in Isotopic Enrichment Measurement

Advancements in analytical instrumentation and methodologies have significantly improved the precision, speed, and accessibility of isotopic enrichment measurements for compounds like ¹⁵N-L-Threonine. The use of stable isotope tracers has been fundamental in advancing the field of metabolism by enabling the quantification of metabolic reactions in vivo. eurisotop.com

A key methodological advancement is the development of a gas chromatography/mass spectrometry (GC/MS) technique for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichment in threonine. researchgate.netnih.gov This method offers a substantial improvement over older techniques, providing high throughput and requiring smaller sample amounts than traditional gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). researchgate.netnih.gov The accuracy of the ¹³C-isotopic enrichment measured by this GC/MS method was validated by comparing the results with those from GC/C/IRMS on the same plasma samples, with statistical analysis showing no significant difference between the two techniques. researchgate.netnih.gov

The performance of this advanced GC/MS method has been well-characterized, demonstrating high reproducibility and repeatability, which are crucial for reliable metabolic tracer studies.

Table 1: Performance Metrics of an Advanced GC/MS Method for Threonine Isotopic Enrichment Measurement

Parameter Tracer Value (Molar Percent Excess - MPE) Time Period Source
Long-term Reproducibility [U-¹³C]-Thr ~0.09 MPE 6 weeks researchgate.netnih.gov
Long-term Reproducibility ¹⁵N-Thr ~0.09 MPE 6 weeks researchgate.netnih.gov
Intra-day Repeatability [U-¹³C]-Thr < 0.05 MPE - researchgate.netnih.gov
Intra-day Repeatability ¹⁵N-Thr < 0.06 MPE - researchgate.netnih.gov
Lowest Measured Enrichment (in plasma) [U-¹³C]-Thr 0.01 MPE - researchgate.netnih.gov

This interactive table summarizes the reported precision of a GC/MS method for measuring isotopic enrichment of L-Threonine.

These methodological improvements, combining sophisticated separation with sensitive detection, allow researchers to accurately track the metabolic fate of ¹⁵N-L-Threonine with greater efficiency, facilitating complex studies in physiology and pathology. eurisotop.com

L Threonine 15n in Metabolic Flux Analysis Mfa

Fundamental Principles of Metabolic Flux Analysis with 15N Tracers

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.comcreative-proteomics.com The core principle of MFA lies in the concept of mass balance around intracellular metabolites. creative-proteomics.com In a steady state, the rate at which a metabolite is produced must equal the rate at which it is consumed. nih.gov However, stoichiometric models alone are often insufficient to resolve all fluxes in a complex metabolic network. creative-proteomics.com

To overcome this limitation, MFA employs isotopic tracers, such as molecules labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). creative-proteomics.comcreative-proteomics.com These non-radioactive isotopes are introduced into the system and act as recognizable tags that can be tracked through various metabolic conversions. creative-proteomics.com By measuring the distribution of these isotopic labels in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can gain detailed information about the activity of specific metabolic pathways. creative-proteomics.com

The fundamental idea is that the isotopic labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.govresearchgate.net This allows MFA to determine the relative contributions of different converging pathways to the production of a common metabolite, provided these pathways generate differently labeled substrates. nih.gov While ¹³C-MFA is widely used to study central carbon metabolism, ¹⁵N-MFA is specifically suited for investigating nitrogen metabolism, including the biosynthesis and catabolism of amino acids and nucleotides. d-nb.infonih.gov The use of ¹⁵N-labeled compounds, such as L-Threonine (¹⁵N), enables the precise tracking of nitrogen atoms as they are incorporated into various biomolecules. medchemexpress.comcreative-proteomics.com

Elucidation of Intracellular Metabolic Pathways through 15N-Labeling

The introduction of ¹⁵N-labeled substrates is a powerful strategy for mapping and quantifying the flow of nitrogen through cellular pathways. This approach provides insights into how organisms assimilate, utilize, and redistribute nitrogen resources for various biological functions, including growth and the synthesis of essential molecules.

Flux Distribution in Central Carbon Metabolism

While ¹⁵N tracers primarily track nitrogen, their application in MFA provides crucial insights that are interconnected with central carbon metabolism. Nitrogen metabolism is intrinsically linked to carbon metabolism, as the carbon skeletons for amino acid synthesis are derived from central metabolic pathways like glycolysis and the TCA cycle. nih.gov

By using dual-labeling experiments with both ¹³C and ¹⁵N tracers, researchers can simultaneously resolve carbon and nitrogen fluxes. nih.govembopress.org This co-labeling strategy allows for a more comprehensive understanding of the interplay between these two fundamental metabolic networks. nih.gov For instance, ¹⁵N-MFA can help quantify the flux of nitrogen from specific amino acids, like threonine, into other metabolic pools, while ¹³C tracers delineate the origin of the carbon backbones. This integrated approach has been used to establish that glutamate (B1630785) often acts as a central hub for nitrogen metabolism, distributing nitrogen to various biosynthetic pathways. embopress.orgnih.gov Resolving nitrogen fluxes can also improve the resolution of notoriously complex nodes in central carbon metabolism, such as anaplerotic reactions that replenish TCA cycle intermediates. embopress.org

Redirection of Nitrogen Fluxes in Response to Perturbations

A key application of ¹⁵N-MFA is to understand how metabolic networks adapt to genetic or environmental changes. labinsights.nl By comparing flux distributions under different conditions, scientists can identify key regulatory nodes and understand how cells redirect metabolic pathways to maintain homeostasis or respond to stress.

For example, studies in non-Saccharomyces yeast strains have used ¹⁵N-labeled nitrogen sources to reveal how different species manage nitrogen resources. In Torulaspora delbrueckii, consumed nitrogen is primarily channeled into the de novo synthesis of proteinogenic amino acids, supporting its high biomass production. mdpi.com In contrast, Metschnikowia pulcherrima, a weaker grower, directs a larger proportion of consumed amino acids towards catabolic pathways for the production of higher alcohols. mdpi.com

Another example comes from studies on winter oilseed rape (Brassica napus), where an increase in valine and threonine content was observed as leaves transitioned from a sink (net importer of nutrients) to a source (net exporter) status. semanticscholar.orgresearchgate.net However, ¹⁵N-labeling experiments revealed that nitrogen assimilation into valine and threonine actually decreased in source leaves, suggesting a reduction in their de novo biosynthesis during this transition. semanticscholar.orgresearchgate.net These findings highlight the dynamic redistribution of nitrogen resources in response to developmental changes.

Quantitative Estimation of Metabolic Fluxes using L-Threonine (15N)

L-Threonine labeled with ¹⁵N serves as a precise tracer for quantifying fluxes through threonine-related metabolic pathways. By tracking the incorporation of ¹⁵N from threonine into other metabolites, researchers can determine the rates of specific biochemical reactions.

An experimental protocol combining isotopic tracer experiments allows for the quantitative investigation of the metabolism of multiple nutrient sources. jove.com For instance, by using ¹⁵N-labeled compounds, one can determine the contribution of different nitrogen sources to the synthesis of various proteinogenic amino acids. jove.com The labeled fraction of a target compound is calculated by multiplying its concentration by its isotopic enrichment, and this can be used to determine the flux from the labeled source. mdpi.com

In a study on winter oilseed rape, an isotopically non-stationary ¹⁵N-MFA approach was used to estimate metabolic fluxes for threonine biosynthesis. The results provided quantitative data on how flux rates change with the developmental stage of the leaves.

Table 1: Estimated Metabolic Fluxes for Threonine Biosynthesis in Winter Oilseed Rape Leaves

Leaf StatusMetabolic Flux (nmol·gFW⁻¹·h⁻¹)
Sink Leaf150 ± 25
Intermediate Leaf 1120 ± 20
Intermediate Leaf 280 ± 15
Source Leaf50 ± 10

This table presents estimated metabolic fluxes for threonine biosynthesis in different leaf ranks of winter oilseed rape, demonstrating a decrease in flux as leaves transition from sink to source status. Data adapted from findings on the impact of sink/source balance on amino acid metabolism. semanticscholar.org

This quantitative data is crucial for building and validating metabolic models and for identifying potential targets for metabolic engineering to improve traits like crop yield or microbial production of valuable compounds.

Computational and Modeling Approaches in 15N-MFA

The data generated from ¹⁵N labeling experiments, particularly the mass isotopomer distributions (MIDs) of metabolites, are analyzed using sophisticated computational and modeling tools. nih.gov These tools are essential for translating the raw analytical data into meaningful metabolic flux values.

A comprehensive stoichiometric model of the metabolic network is a prerequisite for MFA. creative-proteomics.com This model consists of a set of biochemical reactions and the corresponding mass balance equations for each metabolite. creative-proteomics.com For ¹⁵N-MFA, the model must also include the atom transitions for nitrogen atoms in each reaction.

Several computational frameworks are used to estimate fluxes from isotope labeling data. These include:

Steady-State MFA: This approach assumes the system is at both a metabolic and isotopic steady state. It uses optimization algorithms to find the set of fluxes that best fits the measured extracellular rates and intracellular labeling patterns.

Isotopically Non-Stationary MFA (INST-MFA): This method is applied when cells are not at an isotopic steady state and analyzes the dynamics of isotope labeling over time. biorxiv.org INST-MFA can be particularly useful for studying nitrogen metabolism, as it can provide flux information even with limited labeling data. biorxiv.org

Bayesian MFA: This statistical approach can be used to rigorously quantify metabolic fluxes and their confidence intervals. nih.govembopress.org It is particularly powerful when combined with dual ¹³C and ¹⁵N labeling, allowing for the simultaneous quantification of carbon and nitrogen fluxes and the resolution of reaction bidirectionalities. nih.govembopress.orgbiorxiv.org

These computational methods, often integrated into software packages like Metran and INCA, enable researchers to construct detailed flux maps of cellular metabolism, revealing the operational modes of pathways under various conditions. d-nb.infonih.gov

Role of L Threonine 15n in Protein Turnover and Amino Acid Metabolism Studies

Tracing Nitrogen Assimilation into Macromolecules and Specific Proteins

The stable isotope L-Threonine (¹⁵N) serves as a powerful tracer in metabolic research to elucidate the pathways of nitrogen assimilation into complex biomolecules, including macromolecules and specific proteins. alfa-chemistry.commedchemexpress.com By introducing ¹⁵N-labeled threonine into a biological system, researchers can track the journey of the heavy nitrogen isotope as it is incorporated into newly synthesized molecules. alfa-chemistry.com This methodology is fundamental to understanding the dynamics of protein turnover, which encompasses both protein synthesis and degradation. nih.govnih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹⁵N enrichment in various cellular components, providing precise measurements of nitrogen flow and metabolic fluxes. alfa-chemistry.comacs.org

Research across diverse biological systems, from microorganisms to plants and animal cells, has utilized ¹⁵N-labeled amino acids to map out nitrogen assimilation and protein synthesis dynamics. nih.govresearchgate.nettandfonline.comnih.gov These studies provide critical insights into how organisms absorb nitrogen and channel it into essential macromolecules.

Detailed Research Findings

The application of L-Threonine (¹⁵N) and other ¹⁵N-labeled amino acids allows for the quantification of synthesis rates for individual proteins. This provides a detailed view of how different proteins within a cell or tissue are managed under various physiological conditions.

One key study investigated protein synthesis in pancreatic cancer cells by culturing them in a medium enriched with a mixture of ¹⁵N-labeled amino acids. nih.gov Using mass spectrometry to analyze the isotopic distribution in peptides, researchers could distinguish between "old" (unlabeled) and "new" (¹⁵N-labeled) proteins. nih.gov This allowed them to calculate the fractional synthesis rate (FSR), which represents the percentage of a specific protein that is newly synthesized over a period. nih.gov The findings for six identified proteins demonstrated a wide range of synthesis rates, highlighting the dynamic and differential regulation of protein expression. nih.gov

Table 1: Fractional Synthesis Rate (FSR) of Specific Proteins in Pancreatic Cancer Cells This table is based on research using a mixture of ¹⁵N-labeled amino acids.

Identified ProteinFractional Synthesis Rate (FSR) Range
Protein 144–76%
Protein 244–76%
Protein 344–76%
Protein 444–76%
Protein 544–76%
Protein 644–76%
Source: Adapted from research on pancreatic cancer MIA PaCa cells cultured for 72 hours in a ¹⁵N-enriched medium. nih.gov

In another significant study, researchers used ¹⁵N metabolic labeling to track the turnover of specific plastid proteins in the green alga Chlamydomonas reinhardtii. researchgate.net Cells were first grown in a medium containing ¹⁵N salts as the sole nitrogen source, leading to nearly complete labeling of the amino acid pool and proteins. researchgate.net The cells were then transferred to a medium with natural abundance nitrogen (¹⁴N), and the rate of ¹⁵N reduction in specific proteins was monitored over time. researchgate.net This "pulse-chase" approach enabled the determination of the half-life (t₁/₂) for key photosynthetic proteins, revealing how long these functional units persist in the cell. researchgate.net

Table 2: Protein Turnover Rates in Chlamydomonas reinhardtii This table presents the half-life (t₁/₂) of specific plastid proteins, indicating the time required for 50% of the ¹⁵N-labeled protein to be replaced.

ProteinHalf-life (t₁/₂)
RuBisCo large subunitDetermined
ATP synthase CF1 alpha subunitDetermined
ATP synthase CF1 beta subunitDetermined
Source: Data from a study using ¹⁵N-metabolic labeling and mass spectrometry to measure protein turnover in Chlamydomonas reinhardtii. researchgate.net The study describes the methodology for determining t₁/₂ values for these proteins by following the reduction of ¹⁵N fractional abundance.

These studies exemplify the utility of ¹⁵N-labeled amino acids like L-Threonine (¹⁵N) in tracing nitrogen assimilation directly into functional proteins. The ability to measure the synthesis and degradation rates of specific proteins provides a granular understanding of cellular regulation, metabolic activity, and responses to environmental changes. nih.govresearchgate.net For instance, research in rice seedlings fed with ¹⁵N-nitrate has shown the rapid incorporation of nitrogen into amino acids, including threonine, and their subsequent transport. tandfonline.com Similarly, studies in soil ecosystems use ¹⁵N-labeled compounds to trace nitrogen flow through the microbial biomass and into the soil's protein pool, revealing the assimilation pathways of different nitrogen sources. nih.govresearchgate.net This highlights the central role of amino acids as conduits for nitrogen into the broader macromolecular landscape of an organism or ecosystem. nih.govresearchgate.net

L Threonine 15n Applications in Diverse Biological Systems Research

Microbial Metabolism Studies

The use of L-Threonine with a labeled nitrogen atom (¹⁵N) has been instrumental in advancing our understanding of microbial physiology and biochemistry. This section details its application in studying bacterial metabolic pathways, the production of valuable metabolites, microalgal metabolism, and the intricate metabolic interactions between microbes and their hosts.

Investigation of L-Threonine Biosynthesis and Catabolism in Bacteria (e.g., E. coli, B. subtilis)

L-Threonine is an essential amino acid, and its production in microorganisms like Escherichia coli and Bacillus subtilis is a subject of intense study for industrial applications. frontiersin.orgmedchemexpress.com In E. coli, systems metabolic engineering has been employed to overproduce L-threonine. nih.gov This involves manipulating the complex and highly regulated metabolic network, including the aspartate family of amino acids, from which threonine is synthesized. nih.gov Key enzymes such as aspartokinase are crucial in this pathway. nih.gov

In some bacteria, L-threonine is a precursor for the synthesis of other essential compounds. For instance, research has shown that E. coli can utilize threonine for the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.gov Unexpectedly, up to 50% of the phosphoribosylamine (B1198786) (PRA), a key intermediate in thiamine synthesis, is derived from threonine through the action of enzymes from the isoleucine and tryptophan biosynthetic pathways. nih.gov This highlights a significant metabolic difference compared to the closely related Salmonella enterica. nih.gov

Bacillus subtilis has been shown to metabolize L-threonine through the action of L-threonine aldolase, an enzyme that breaks down L-threonine. capes.gov.brnih.gov Isotope tracing studies using L-[U-¹³C,¹⁵N]threonine in B. subtilis have demonstrated that L-threonine is a substrate for the production of alkylpyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP). asm.org This process involves the conversion of L-threonine to aminoacetone, catalyzed by L-threonine-3-dehydrogenase. asm.org

Role of L-Threonine (¹⁵N) in Microbial Production of Metabolites

The use of ¹⁵N-labeled L-threonine is a key technique in metabolic flux analysis, allowing researchers to trace the flow of nitrogen through various metabolic pathways. This is particularly valuable for optimizing the microbial production of commercially important metabolites. medchemexpress.commedchemexpress.comglpbio.com By tracking the incorporation of ¹⁵N from L-threonine into different products, scientists can identify bottlenecks and key regulatory points in the metabolic network. frontiersin.org

For example, in the production of L-threonine itself by engineered E. coli, understanding the metabolic flux is crucial for maximizing yield. frontiersin.orgnih.gov Furthermore, as demonstrated in B. subtilis, L-threonine serves as a precursor for flavor compounds like 2,5-DMP. asm.org The use of ¹⁵N-labeled threonine confirmed its direct role in the synthesis of these molecules. asm.org

Microalgal Metabolism and ¹⁵N-Labeled Amino Acid Production

Microalgae, such as Chlamydomonas reinhardtii, are increasingly being used for the cost-effective production of ¹⁵N-labeled amino acids. nih.govresearchgate.net By cultivating these microorganisms in a medium where the sole nitrogen source is a ¹⁵N-labeled compound like ¹⁵NH₄Cl, it is possible to produce fully labeled biomass. nih.govresearchgate.net Subsequent hydrolysis of the proteins from this biomass yields a mixture of ¹⁵N-labeled amino acids. nih.govresearchgate.net

Research has demonstrated that this method can achieve high isotopic enrichment, with an average of 99.56 ± 0.05% for 16 characterized amino acids. nih.govresearchgate.net The use of a cell-wall deficient strain of C. reinhardtii is particularly advantageous as it assimilates ammonia (B1221849) as its only nitrogen source, preventing isotopic dilution from atmospheric nitrogen and improving protein extraction efficiency. nih.govresearchgate.net Similar ¹⁵N labeling strategies have been successfully applied in other microalgae like Microcystis aeruginosa to study the biosynthesis of toxins such as microcystin-LR (MC-LR). qdu.edu.cn In these studies, all essential amino acids incorporated into the toxin were found to be labeled with ¹⁵N. qdu.edu.cn

¹⁵N-Labeled Amino Acid Production in Chlamydomonas reinhardtii

Amino AcidIsotopic Enrichment (%)Concentration in Hydrolysate (µg/mL)
Alanine (B10760859)99.6870.50 ± 0.23
Glycine (B1666218)99.5045.68 ± 0.43
Valine99.5652.38 ± 0.17
Leucine99.5678.27 ± 0.12
Isoleucine99.5235.24 ± 0.10
Proline99.5444.44 ± 3.56

Data adapted from a study on producing ¹⁵N-labeled amino acids using Chlamydomonas reinhardtii CC503. researchgate.net

Microbial Amino Acid Metabolism in Host Interactions

The gut microbiome plays a significant role in the amino acid metabolism of its host. nih.govresearchgate.net Stable isotope tracing studies in humans have revealed that gut microbes contribute significantly to the circulating pools of essential amino acids like lysine (B10760008) and threonine. nih.gov In some cases, the gut microbiome can even provide all the necessary amino acid-nitrogen for host protein synthesis, particularly when dietary nitrogen intake is low. biologists.com

In a hemipteran insect model, it was shown that an extracellular bacterial symbiont compensates for the host's demand for essential amino acids. frontiersin.org By using [¹⁵N]-glutamine, researchers provided direct evidence of de novo essential amino acid synthesis in the symbiotic organ. frontiersin.org Similarly, experiments with mice have shown that intestinal microbes can be a significant source of essential amino acids for the host, with the contribution varying depending on the specific amino acid and the host's diet. royalsocietypublishing.org For instance, the microbial contribution of valine to mouse muscle was estimated to be as high as 60%. royalsocietypublishing.org

Plant Nitrogen Metabolism and Physiology

Nitrogen is a crucial nutrient for plant growth and development, and understanding its uptake, assimilation, and movement within the plant is vital for improving agricultural productivity. researchgate.net The use of ¹⁵N as a tracer has revolutionized this field of study.

¹⁵N-Tracing of Nitrogen Uptake, Assimilation, and Translocation in Plants

The use of ¹⁵N-labeled compounds allows for the precise tracking of nitrogen from the soil into the plant and its subsequent distribution. nih.gov Plants can take up nitrogen in various forms, including nitrate (B79036), ammonium (B1175870), and amino acids, depending on the soil conditions and the plant species. nih.gov Kinetic studies using ¹⁵N have shown that inorganic nitrogen is primarily assimilated into glutamine and then transferred to other amino acids and proteins in both roots and shoots. jircas.go.jp

In tea plants (Camellia sinensis), ¹⁵N tracing has revealed that the uptake of ammonium can be twice as high as that of nitrate from a solution containing equal amounts of both. tandfonline.comtandfonline.com However, the transport of nitrate-derived nitrogen to young leaves is much more rapid than that of ammonium-derived nitrogen, which is largely retained in the roots and lower stem. tandfonline.comtandfonline.com These studies also show that nitrate assimilation occurs in the roots as well as in the young and mature leaves. tandfonline.comtandfonline.com

Nitrogen Uptake in Tea Plants from a Mixed Solution

Nitrogen Source in SolutionRatio of NO₃⁻-N to NH₄⁺-N Uptake
50 mg L⁻¹ NO₃⁻-N and 50 mg L⁻¹ NH₄⁺-N~30:70
90 mg L⁻¹ NO₃⁻-N and 10 mg L⁻¹ NH₄⁺-N~77:23

Data from a study on nitrogen uptake in hydroponically grown tea plants. tandfonline.com

The development of advanced ¹⁵N tracing models, such as Ntrace, allows for the simultaneous quantification of gross soil nitrogen transformation rates and plant nitrogen uptake. researchgate.net This provides a more comprehensive understanding of the complex interactions between plants and soil microbial communities in nitrogen cycling. researchgate.net

Impact of Environmental Factors (e.g., Phosphorus Stress) on L-Threonine Metabolism

Environmental stressors, such as phosphorus (P) deficiency, significantly influence plant metabolism. Studies have shown that under low-phosphorus conditions, the metabolism of nitrogen-containing compounds, including amino acids like L-threonine, is altered.

In soybeans, for instance, low-P stress affects nitrogen accumulation and metabolism. While some studies indicate an increase in certain amino acids to cope with the stress, the specific dynamics of L-threonine can vary. For example, in the roots of Eucalyptus globulus under low phosphorus, a significant increase in threonine concentration was observed. frontiersin.org This suggests a potential role for threonine in the plant's response to phosphorus limitation. The application of exogenous cytokinins under low-P stress has been shown to enhance nitrogen accumulation in various parts of the soybean plant, including in the form of amino acids. mdpi.com

Research on soybean responses to low-P stress has identified changes in the free amino acid profile. mdpi.com While some amino acids are upregulated, others, such as D-threonine, have been observed to be significantly downregulated in nodules under these conditions. mdpi.com This highlights the complex regulation of amino acid metabolism in response to nutrient stress. The use of 15N labeling has been instrumental in tracking the absorption and allocation of nitrogen under such stress conditions, revealing that more fertilizer-derived nitrogen is absorbed under low-P stress. mdpi.comnih.gov

Amino Acid Pool Dynamics and Source/Sink Relationships in Plant Leaves

The distribution of amino acids between "source" tissues (e.g., mature leaves) and "sink" tissues (e.g., growing leaves, seeds) is crucial for plant growth and development. L-Threonine (15N) labeling has been employed to investigate these dynamics.

A study on winter oilseed rape (Brassica napus L.) used 15N-labeling to track amino acid metabolism as leaves transitioned from a sink to a source status. nih.govresearchgate.netnih.gov The results showed that as leaves matured and became sources, the concentration of threonine increased. nih.govresearchgate.net However, the rate of nitrogen assimilation into threonine was found to decrease in source leaves compared to sink leaves. nih.govresearchgate.netnih.gov This suggests a reduction in the de novo synthesis of threonine in mature leaves, which are primarily involved in exporting nutrients. nih.gov

Animal and In Vitro Cellular Model Systems

L-Threonine (15N) in Studies of Nutrient Utilization in Animal Models

L-Threonine is an essential amino acid for animals, playing a vital role in protein synthesis, gut health, and immune function. nih.govresearchgate.net L-Threonine (15N) has been used as a tracer to quantify its utilization in various animal models.

In one study, multi-catheterized minipigs were used to investigate the impact of intestinal inflammation on threonine metabolism. nih.gov By simultaneously infusing L-[15N]threonine intragastrically and L-[U-13C]threonine intravenously, researchers could trace the fate of both dietary and endogenous threonine. The study found that ileitis (inflammation of the ileum) led to a significant increase in the synthesis of mucin, a threonine-rich glycoprotein (B1211001) essential for protecting the intestinal lining. nih.gov This increased demand for threonine was met by an elevated uptake from the arterial blood supply, rather than from the diet directly. nih.gov

The 15N-isotope dilution technique has also been evaluated for determining the recovery of endogenous protein in the ileal digesta of pigs, which is crucial for accurately assessing amino acid digestibility and requirements.

The table below summarizes findings from a study on minipigs with and without induced ileitis, demonstrating the increased demand for threonine during inflammation.

Parameter Control Group TNBS-Treated (Ileitis) Group P-value
Mucin Fractional Synthesis Rate (%/d)61 +/- 8114 +/- 150.021
PDV Uptake of Arterial Threonine (μmol·kg⁻¹·h⁻¹)25 +/- 14171 +/- 35< 0.001
Data from a study on the effects of acute ileitis on threonine splanchnic fluxes in minipigs. nih.gov

Investigation of Threonine Metabolism in Cultured Cells (e.g., Embryonic Stem Cells, Primary Neurons)

In vitro cell culture systems provide a controlled environment to study cellular metabolism in detail. L-Threonine (15N) has been utilized to probe its metabolic pathways in various cell types.

Embryonic Stem Cells (ESCs): Threonine metabolism is critically important for the self-renewal and pluripotency of mouse embryonic stem cells (mESCs). nih.gov Studies have shown that threonine is not only a building block for proteins but its catabolism, mediated by the enzyme threonine dehydrogenase (TDH), provides essential metabolites for biosynthetic pathways and epigenetic modifications. nih.govfrontiersin.org Isotope labeling experiments have revealed that threonine contributes significantly to the cellular pools of glycine and acetyl-CoA, which are necessary for processes like histone methylation. researchgate.net

Primary Neurons: The metabolism of amino acids in the brain is complex, with distinct roles for different cell types. Using 15N-labeled precursors in incubated brain slices has allowed researchers to trace the transfer of nitrogen between various amino acids. nih.gov For instance, 15N from labeled alanine was rapidly incorporated into glutamine, aspartate, glutamate (B1630785), and GABA. nih.gov In studies using cultured primary neurons, 15N labeling has been employed to quantify changes in the proteome and phosphoproteome in response to various stimuli. nih.gov This approach allows for the detailed investigation of signaling pathways and protein turnover in neuronal cells. elifesciences.org

Stable Isotope Labeling in Mammals (SILAM) for Proteome and Phosphoproteome Quantification

Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for quantitative proteomics that involves feeding an animal, typically a rodent, a diet in which all protein is derived from a 15N-labeled source, such as spirulina. isotope.comspringernature.comnih.gov This results in the incorporation of 15N into virtually all proteins in the animal's body. The tissues from this "heavy" labeled animal can then be used as an internal standard to accurately quantify differences in protein and phosphoprotein levels between different experimental conditions. springernature.comnih.govckisotopes.com

The SILAM approach, often utilizing 15N-labeled amino acids including threonine from the labeled spirulina, offers a significant advantage over other quantitative methods because the internal standard is introduced at the very beginning of sample processing, which minimizes experimental variability. isotope.comnih.gov

This technique has been successfully applied to quantify proteome and phosphoproteome changes in various tissues, including the brain and liver, and in response to different conditions like developmental changes and disease models. nih.govnih.govplos.org For example, SILAM has been used to analyze phosphorylation events in the rat brain, revealing that phosphorylation occurs on serine, threonine, and tyrosine residues in specific ratios. nih.gov In one study, the distribution of phosphorylation events in both cultured neurons and brain tissue was found to be approximately 81-82% on serine, 15-17% on threonine, and 2-3% on tyrosine. nih.gov

The table below shows the distribution of identified phosphorylation sites in cultured neurons and brain tissue from a SILAM study.

Phosphorylated Residue Percentage in Cultured Neurons Percentage in Brain Tissue
Serine81%82%
Threonine17%15%
Tyrosine2%3%
Data from a study quantifying the phosphoproteome in cultured primary neurons and brain tissue. nih.gov

Isotope Fractionation and Turnover in L Threonine 15n Research

Understanding Nitrogen Isotope Fractionation in Threonine Metabolic Pathways

Nitrogen isotope fractionation refers to the discrimination between the heavy (¹⁵N) and light (¹⁴N) isotopes of nitrogen during biochemical reactions. In the metabolic pathways of L-Threonine, this fractionation results in distinct isotopic signatures in the products and remaining substrates. Unlike many other amino acids, threonine often exhibits a significant depletion in ¹⁵N as it is transferred through trophic levels. tandfonline.comsethnewsome.org This phenomenon, sometimes termed the "threonine anomaly," is a key area of investigation. researchgate.net

The primary enzyme involved in threonine catabolism is threonine dehydratase (also known as threonine deaminase), which catalyzes the deamination of threonine. researchgate.net This enzymatic process is thought to be a major driver of the observed isotopic fractionation. researchgate.net The reaction favors the use of the lighter ¹⁴N isotope, leading to an enrichment of ¹⁵N in the remaining threonine pool and a depletion in the products that are formed. sethnewsome.org However, the exact biochemical mechanism responsible for the consistent and often large negative fractionation of threonine's δ¹⁵N value between a consumer and its diet is still not fully understood. researchgate.netup.ac.za

Several factors can influence the degree of nitrogen isotope fractionation in threonine metabolism:

Enzymatic Reactions: Transamination and deamination are key processes that lead to isotopic fractionation. sethnewsome.orgnih.gov Threonine does not typically undergo reversible transamination reactions, which distinguishes it from many other amino acids. sethnewsome.org

Metabolic Routing: The fate of threonine within an organism, whether it is incorporated into protein, catabolized for energy, or used as a precursor for other molecules, will affect its isotopic signature.

Physiological State: An organism's nutritional status, such as during periods of fasting, can alter amino acid metabolism and consequently influence isotopic fractionation patterns. up.ac.za For instance, during fasting, there can be a decrease in threonine δ¹⁵N values, potentially due to the recycling of threonine from intestinal mucin. up.ac.za

Interpretations of δ¹⁵N Values in Threonine for Trophic Level Research

In ecological studies, the analysis of stable isotope ratios (δ¹⁵N) in an organism's tissues is a powerful tool for determining its trophic level, or position in the food web. int-res.com Generally, there is a stepwise enrichment of ¹⁵N in consumer tissues compared to their diet, with an average increase of about 3.4‰ per trophic level. tandfonline.com However, individual amino acids exhibit different patterns of ¹⁵N enrichment.

Amino acids are often categorized as "trophic" or "source" amino acids. nih.gov Trophic amino acids, such as glutamic acid, show significant ¹⁵N enrichment with each trophic level, while source amino acids, like phenylalanine, show little to no enrichment and reflect the δ¹⁵N value at the base of the food web. nih.govnih.gov

L-Threonine does not fit neatly into either of these categories. It consistently shows a significant depletion in ¹⁵N with increasing trophic level, a pattern that is contrary to most other amino acids. tandfonline.comresearchgate.net This has led to it being classified by some researchers as a "metabolic" amino acid. nih.gov The depletion in the δ¹⁵N value of threonine in consumer tissues relative to their diet has been observed across various species, including pigs, cattle, and marine mammals. tandfonline.com The magnitude of this depletion can be substantial, with reported values of around -6.9‰ in some studies. tandfonline.com

The unique isotopic behavior of threonine provides valuable, albeit complex, information for trophic level research. While the δ¹⁵N values of trophic and source amino acids are used to calculate an organism's trophic position, the anomalous values for threonine can offer additional insights into metabolic processes and dietary composition. nih.govjamstec.go.jp For example, the degree of threonine ¹⁵N depletion may be related to diet quality. sethnewsome.org

Amino Acid CategoryTypical Trophic Enrichment (Δ¹⁵N)Example Amino AcidsRole in Trophic Research
Trophic Significant Enrichment (+3 to +8‰)Glutamic Acid, Alanine (B10760859), ProlineUsed to determine trophic level. nih.govnih.gov
Source Minimal Enrichment (~0 to +1.4‰)Phenylalanine, Lysine (B10760008)Reflects the isotopic baseline of the food web. tandfonline.comnih.gov
Metabolic Significant Depletion (e.g., -6.9‰)L-ThreonineProvides insights into specific metabolic pathways and diet quality. tandfonline.comnih.gov

This table provides a generalized overview. Actual enrichment or depletion can vary depending on the species, diet, and ecosystem.

Kinetic Isotope Effects (KIEs) in ¹⁵N-Labeled L-Threonine Reactions

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The study of ¹⁵N KIEs in reactions involving L-Threonine is a powerful tool for elucidating enzymatic reaction mechanisms. researchgate.netnih.gov By measuring the difference in reaction rates between molecules containing ¹⁴N and ¹⁵N, researchers can infer details about the transition state of the reaction, including bond breaking and formation. libretexts.org

The magnitude of the ¹⁵N KIE can provide information on:

The rate-limiting step of a reaction: A significant KIE suggests that the step involving the nitrogen atom is part of the rate-determining sequence of the reaction.

The mechanism of enzymatic catalysis: For example, in the oxidation of amino acids by enzymes like L-amino acid oxidase, ¹⁵N KIEs can help distinguish between different proposed mechanisms, such as hydride transfer. nih.gov

For an enzyme-catalyzed reaction, the observed ¹⁵N KIE is a composite of the equilibrium isotope effect on the deprotonation of the substrate's amino group and the intrinsic KIE on the chemical step (e.g., C-H bond cleavage). nih.gov For instance, in the oxidation of L-alanine by tryptophan 2-monooxygenase, the observed ¹⁵N KIE at pH 8 was 1.0145. nih.gov By independently measuring the equilibrium isotope effect for the deprotonation of the amino group (1.0233), the intrinsic ¹⁵N KIE for the C-H bond cleavage step could be calculated to be 0.9917. nih.gov This inverse isotope effect is consistent with a hydride transfer mechanism. nih.gov

While specific KIE data for L-Threonine dehydratase is a subject of ongoing research, the principles derived from studies of other amino acid-metabolizing enzymes are applicable. The significant fractionation observed in threonine metabolism strongly suggests that the deamination step catalyzed by threonine dehydratase has a substantial kinetic isotope effect. researchgate.net

Challenges in Minimizing Isotope Scrambling in Metabolic Tracing

Stable isotope tracing, using compounds like ¹⁵N-L-Threonine, is a fundamental technique for studying metabolic pathways in living systems. nih.gov The principle is to introduce a labeled compound and track the incorporation of the isotope into various metabolites. However, a significant challenge in these studies is isotope scrambling . queensu.ca

Isotope scrambling is the metabolic interconversion of amino acids, which leads to the unintended incorporation of the ¹⁵N label into amino acids other than the one that was originally labeled. queensu.ca This occurs because many amino acid biosynthetic pathways are interconnected. For example, the nitrogen from a labeled amino acid can be transferred to other amino acid carbon skeletons through transamination reactions. researchgate.net

Several strategies are employed to minimize isotope scrambling:

Use of Auxotrophic Strains: In studies involving microorganisms like E. coli, auxotrophic strains that are deficient in certain amino acid synthesis pathways can be used. queensu.ca This prevents the organism from synthesizing certain amino acids, thereby reducing the potential for the label to be scrambled into them.

Inhibitors of Metabolic Enzymes: Specific inhibitors can be used to block the enzymes responsible for the metabolic conversion of the labeled amino acid. researchgate.net

Reverse Labeling: This approach involves providing a labeled general nitrogen source (like ¹⁵N-ammonium chloride) along with a mixture of unlabeled amino acids, except for the one intended to be labeled. queensu.ca The cells will use the unlabeled amino acids for protein synthesis and the labeled nitrogen source to synthesize the missing amino acid, thus minimizing scrambling. queensu.ca

Cell-Free Expression Systems: These systems utilize cell extracts that contain the necessary machinery for protein synthesis but lack the complexity of a whole cell's metabolic network. chemie-brunschwig.ch This can significantly reduce the problem of metabolic scrambling. chemie-brunschwig.ch

For L-Threonine, since it is located at the end of its biosynthetic pathway and is not a precursor for other amino acids, the issue of scrambling is less severe compared to amino acids like glutamate (B1630785), which is a central hub in nitrogen metabolism. queensu.ca However, careful experimental design is still crucial to ensure the accurate interpretation of data from ¹⁵N-L-Threonine tracer studies.

Future Directions and Emerging Research Avenues for L Threonine 15n

Integration of Multi-Omics Data with 15N-MFA

Metabolic Flux Analysis (MFA) using 15N-labeled substrates provides a snapshot of the rates of metabolic reactions within a cell. researchgate.net However, to gain a more comprehensive understanding of cellular regulation, there is a growing trend towards integrating 15N-MFA data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. creative-proteomics.commdpi.com This multi-omics approach allows researchers to connect changes in gene expression and protein levels to the actual metabolic fluxes, providing a more holistic view of cellular physiology. creative-proteomics.com

For instance, by combining transcriptomic data with 15N-MFA of L-threonine, researchers can identify key genes and regulatory networks that control threonine metabolism. frontiersin.org This integrated approach can reveal how environmental perturbations or genetic modifications impact not only the expression of metabolic enzymes but also the flow of nitrogen through the threonine biosynthesis and degradation pathways. mdpi.com

Future research will likely focus on developing more sophisticated data integration platforms and computational tools to analyze these large and complex multi-omics datasets. ethz.chsemanticscholar.org The goal is to build predictive models that can accurately simulate how changes at the genomic, transcriptomic, and proteomic levels translate into altered metabolic phenotypes related to L-threonine. ntu.edu.sg

Development of Novel 15N-Labeling Strategies for Complex Molecules

The traditional approach to 15N labeling often involves uniform labeling, where all nitrogen atoms in a molecule are replaced with 15N. acs.org While effective for many applications, there is a growing need for more sophisticated labeling strategies to study complex biological molecules and processes. sigmaaldrich.comutoronto.ca

One emerging area is the development of site-specific or sparse labeling techniques. sigmaaldrich.comacs.org This involves incorporating 15N at specific positions within a molecule, which can provide more detailed information about the activity of particular enzymes and pathways. For example, site-specifically labeled L-Threonine (15N) could be used to trace the fate of the amino group versus the side-chain nitrogen in different metabolic reactions.

Another innovative approach involves the use of novel labeling reagents and techniques. For instance, the use of 15N2-diazirines as labeling tags offers a promising platform for hyperpolarization, which can dramatically increase the sensitivity of NMR and MRI studies. nih.gov This could enable the real-time in vivo tracking of L-threonine metabolism in living organisms with unprecedented detail. nih.gov Furthermore, combining 15N labeling with other stable isotopes like 13C and 2H allows for multi-isotope tracing experiments, providing even more constraints for metabolic flux analysis. nih.govnih.gov

Labeling StrategyDescriptionPotential Application for L-Threonine (15N)
Uniform Labeling All nitrogen atoms in the molecule are labeled with 15N.General metabolic flux analysis of nitrogen-containing pathways. acs.org
Site-Specific Labeling 15N is incorporated at a specific atomic position.Tracing the distinct metabolic fates of the alpha-amino nitrogen versus potential side-chain nitrogen modifications. sigmaaldrich.com
Sparse Labeling Labeling of specific amino acid types within a protein.Studying the contribution of threonine to protein synthesis and turnover. acs.org
Multi-Isotope Labeling Co-labeling with other stable isotopes like 13C or 2H.Simultaneous tracing of carbon and nitrogen backbones to resolve complex metabolic networks. nih.govnih.gov
Hyperpolarization Tags Attaching a hyperpolarizable motif like 15N2-diazirine.Enhancing NMR/MRI signal for real-time in vivo imaging of threonine metabolism. nih.gov

Advanced Computational Modeling for L-Threonine (15N) Metabolic Networks

The data generated from L-Threonine (15N) tracing experiments are often complex and require sophisticated computational models for interpretation. researchgate.net The development of advanced computational tools is crucial for extracting meaningful biological insights from this data.

Flux Balance Analysis (FBA) is a widely used computational method for predicting metabolic fluxes in genome-scale models. mdpi.com By incorporating 15N labeling data as constraints, FBA models can provide more accurate predictions of the metabolic state of a cell. mdpi.com Future advancements in FBA will likely involve the development of more detailed and organism-specific metabolic models that include regulatory interactions.

Furthermore, the integration of thermodynamic principles into metabolic models can help to identify thermodynamically feasible reaction directions and constrain the solution space of flux analysis. ethz.ch This can lead to more robust and reliable predictions of metabolic fluxes in the L-threonine network. Bayesian methods and machine learning approaches are also being developed to better handle the uncertainty and complexity of metabolic data, allowing for more rigorous statistical analysis of flux distributions. ntu.edu.sgnih.gov

Computational ApproachDescriptionApplication to L-Threonine (15N) Data
Flux Balance Analysis (FBA) A mathematical method for simulating metabolism at the genome-scale.Predicting metabolic flux distributions in the L-threonine pathway under different conditions. mdpi.com
Thermodynamics-based Modeling Incorporates thermodynamic constraints to determine feasible reaction directions.Refining flux predictions by eliminating thermodynamically infeasible pathways in threonine metabolism. ethz.ch
Bayesian Inference A statistical method for quantifying uncertainty in model parameters.Providing confidence intervals for estimated metabolic fluxes in the L-threonine network. nih.gov
Machine Learning Algorithms that can learn from data to make predictions.Identifying complex patterns in multi-omics data related to L-threonine metabolism. ntu.edu.sg

Applications in Synthetic Biology and Metabolic Engineering for Optimized Biosynthesis

L-Threonine is an essential amino acid with significant industrial applications, particularly in animal feed. frontiersin.orgnih.gov Metabolic engineering aims to improve the production of valuable compounds like L-threonine in microorganisms through the targeted modification of metabolic pathways. nih.gov L-Threonine (15N) is a critical tool in this field for identifying bottlenecks and optimizing production strains.

By tracing the flow of 15N from a labeled precursor through the L-threonine biosynthesis pathway, researchers can pinpoint rate-limiting steps and competing pathways that divert flux away from the desired product. glpbio.comresearchgate.net This information is invaluable for designing rational metabolic engineering strategies, such as overexpressing key enzymes or deleting genes of competing pathways. nih.govillinois.edu

For example, 15N-MFA can be used to quantify the flux through different pathways that consume intermediates of L-threonine biosynthesis. This allows engineers to identify and down-regulate these competing pathways, thereby redirecting metabolic flux towards L-threonine production. researchgate.net As synthetic biology tools become more advanced, the insights gained from L-Threonine (15N) studies will be crucial for the design and construction of novel, highly efficient microbial cell factories for L-threonine and other valuable chemicals derived from it. nih.govillinois.edu

Q & A

Basic: What methodologies are recommended for synthesizing L-Threonine (¹⁵N), and how is isotopic purity validated?

Answer:
L-Threonine (¹⁵N) is synthesized via microbial fermentation or chemical synthesis. In microbial methods, genetically modified bacteria (e.g., E. coli) are cultured in media enriched with ¹⁵N-labeled ammonium salts, ensuring isotopic incorporation during amino acid biosynthesis . Chemical synthesis involves deuterium and ¹⁵N incorporation under controlled pH, temperature, and substrate concentrations.
Validation:

  • Nuclear Magnetic Resonance (NMR): Confirms ¹⁵N incorporation by detecting distinct chemical shifts (e.g., ~100–120 ppm for ¹⁵N in amine groups) .
  • Mass Spectrometry (MS): Quantifies isotopic enrichment via mass-to-charge (m/z) ratios, with deviations <2% indicating high purity .

Basic: Which analytical techniques are critical for characterizing L-Threonine (¹⁵N) in protein dynamics studies?

Answer:

  • ¹⁵N-HSQC NMR: Tracks protein backbone dynamics by resolving ¹⁵N-¹H correlations, enabling real-time observation of folding/unfolding .
  • Isotope Ratio Mass Spectrometry (IRMS): Measures ¹⁵N abundance in metabolic byproducts (e.g., urea) to quantify tracer distribution .
  • High-Performance Liquid Chromatography (HPLC): Separates labeled amino acids from unlabeled counterparts using reverse-phase columns .

Basic: How is L-Threonine (¹⁵N) applied in studying metabolic pathways?

Answer:
It serves as a metabolic tracer in:

  • Protein Turnover Studies: Administered to cell cultures or model organisms, with ¹⁵N incorporation into newly synthesized proteins quantified via MS .
  • O-Linked Glycosylation: Tracks threonine residues modified by glycosyltransferases using ¹⁵N-labeled substrates to map enzymatic activity .

Advanced: What experimental design considerations are critical for ¹⁵N tracer studies in complex ecosystems?

Answer:

  • Sampling Strategy: Use stratified random sampling to account for spatial heterogeneity in soil or plant tissues .
  • Tracer Recovery Calculations: Apply mass-balance equations (e.g., R=15Nsample15Nbackground15Ntracer×100R = \frac{^{15}N_{sample} - ^{15}N_{background}}{^{15}N_{tracer}} \times 100) to quantify isotopic retention .
  • Replication: Minimum triplicate samples per treatment to address natural isotopic variability .

Advanced: How should researchers address contradictions in ¹⁵N tracer distribution data across biological replicates?

Answer:

  • Source Identification: Test for contamination (e.g., unlabeled N sources) via IRMS or adjust for background ¹⁵N levels .
  • Statistical Modeling: Use mixed-effects models to distinguish technical variability from biological heterogeneity .
  • Cross-Validation: Compare with complementary tracers (e.g., ¹³C) to confirm pathway specificity .

Advanced: What protocols optimize L-Threonine (¹⁵N) use in metabolic flux analysis (MFA)?

Answer:

  • Pulse-Chase Labeling: Administer ¹⁵N-threonine at logarithmic growth phases to maximize incorporation rates .
  • Compartmental Modeling: Pair LC-MS/MS data with software (e.g., INCA) to map flux through pathways like the TCA cycle .
  • Quenching: Rapidly freeze samples (liquid N₂) to halt metabolic activity at precise timepoints .

Basic: What safety protocols are essential when handling L-Threonine (¹⁵N) in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of aerosolized particles .
  • PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to irritant risks .
  • Storage: Keep in airtight containers at −20°C to prevent isotopic exchange with ambient moisture .

Advanced: How can researchers validate the absence of isotopic scrambling in L-Threonine (¹⁵N) during long-term studies?

Answer:

  • Stability Testing: Store aliquots under experimental conditions and periodically analyze via NMR/MS to detect ¹⁵N migration .
  • Cross-Referencing: Compare with ¹³C/¹⁵N dual-labeled standards to identify artifactual signal overlap .

Advanced: What are the limitations of using L-Threonine (¹⁵N) in comparative studies with other isotope-labeled amino acids?

Answer:

  • Isotopic Interference: ¹⁵N may overlap with ¹³C in MS spectra; use high-resolution instruments (e.g., Orbitrap) to resolve ambiguities .
  • Metabolic Crosstalk: Threonine catabolism produces glycine, complicating tracer attribution; employ isotopomer analysis to distinguish pathways .

Basic: How do researchers ensure reproducibility in studies using L-Threonine (¹⁵N)?

Answer:

  • Documentation: Record synthesis conditions (pH, temperature) and batch-specific isotopic enrichment levels .
  • Data Sharing: Deposit raw NMR/MS files in repositories (e.g., MetaboLights) with metadata on instrument parameters .
  • Reagent Validation: Use internal standards (e.g., ¹⁵N-alanine) to calibrate instruments across experiments .

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